Axitinib

Oncology Renal Cell Carcinoma Clinical Trial

Axitinib delivers unmatched VEGFR selectivity (29-fold vs PDGFR-β, 17-fold vs c-Kit), eliminating confounding off-target effects in mechanistic angiogenesis studies. Its AXIS trial-validated 34% PFS reduction (HR=0.66) and class-leading 8.9% AE-related discontinuation rate ensure translational relevance and superior protocol adherence in multi-center trials. The short 2.5–6.1 h half-life and dose-proportional PK (1–20 mg BID) enable efficient crossover designs and adaptive dosing without prolonged washout periods. Procure for PK-PD modeling, therapeutic drug monitoring, or combination therapy research where PDGFR-sparing activity is critical.

Molecular Formula C22H18N4OS
Molecular Weight 386.5 g/mol
CAS No. 319460-85-0
Cat. No. B1684631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib
CAS319460-85-0
SynonymsAG013736;  AG 013736;  AG-013736;  Axitinib;  Brand name: Inlyta.
Molecular FormulaC22H18N4OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
InChIInChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
InChIKeyRITAVMQDGBJQJZ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilityIn aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Axitinib (CAS 319460-85-0): A Second-Generation VEGFR Tyrosine Kinase Inhibitor for Procurement in Oncology Research and Development


Axitinib (CAS 319460-85-0; molecular formula C22H18N4OS; molecular weight 386.47 g/mol) is a second-generation, orally bioavailable tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR)-1, VEGFR-2, and VEGFR-3 [1]. Developed by Pfizer and marketed as Inlyta®, axitinib is approved for the treatment of advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy [2]. The compound belongs to the substituted indazole chemical class and exhibits picomolar-to-low nanomolar inhibitory potency against VEGFRs, with a reported 50- to 450-fold higher potency compared to first-generation VEGFR inhibitors [3]. Axitinib demonstrates a mean absolute oral bioavailability of 58% and a plasma half-life ranging from 2.5 to 6.1 hours, supporting twice-daily dosing regimens [4].

Why Axitinib (CAS 319460-85-0) Cannot Be Interchanged with Other VEGFR Tyrosine Kinase Inhibitors in Research and Development


Despite sharing a common VEGFR-targeting mechanism, axitinib exhibits quantifiable differentiation from other VEGFR TKIs including sorafenib, sunitinib, and pazopanib across multiple dimensions: kinase selectivity ratios, clinical efficacy outcomes, pharmacokinetic parameters, and tolerability profiles. In head-to-head clinical trials, axitinib demonstrated a statistically significant 34% reduction in the risk of disease progression compared to sorafenib (HR = 0.66; P < 0.0001) in previously treated metastatic RCC patients [1]. Network meta-analyses further indicate that axitinib is associated with superior overall survival outcomes relative to both pazopanib and sorafenib in the second-line setting, with hazard ratios of 0.64 (95% CrI 0.42–0.96) and 0.70 (95% CrI 0.57–0.87), respectively, for progression-free survival [2]. At the molecular level, axitinib exhibits approximately 8- to 25-fold selectivity for VEGFRs over PDGFR-β and c-Kit, in contrast to the broader multi-kinase inhibition profiles of first-generation agents [3]. These cumulative differences in target engagement, clinical performance, and safety parameters preclude direct substitution without compromising experimental reproducibility or therapeutic outcomes.

Quantitative Evidence Guide: Axitinib (CAS 319460-85-0) vs. Comparator VEGFR TKIs


Head-to-Head Phase III Clinical Efficacy: Axitinib vs. Sorafenib in Metastatic RCC

In the randomized, controlled Phase III AXIS trial (N = 723), axitinib demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival (PFS) compared to sorafenib in patients with metastatic renal cell carcinoma who had failed one prior systemic therapy [1]. The trial reported a 34% reduction in the risk of disease progression or death with axitinib (HR = 0.66; 95% CI 0.55–0.79; P < 0.0001) [1]. Notably, axitinib achieved this efficacy advantage while being associated with fewer adverse event-related treatment discontinuations, indicating a differentiated benefit-risk profile compared to sorafenib [2].

Oncology Renal Cell Carcinoma Clinical Trial Progression-Free Survival

Kinase Selectivity Profile: VEGFR Inhibition Potency and Selectivity Ratios vs. PDGFR and c-Kit

Axitinib exhibits picomolar-to-low nanomolar inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3, with cellular IC50 values of 0.06 nM, 0.1 nM, and 0.1–0.3 nM, respectively, as determined by immunoprecipitation/immunoblotting assays in HUVEC and PAE cells [1]. In contrast, its potency against PDGFR-β is approximately 29-fold lower (IC50 = 2.9 nM in NIH-3T3 cells), and against c-Kit is approximately 17-fold lower (IC50 = 1.7 nM) [2]. Axitinib demonstrates an 8- to 25-fold higher IC50 against the closely related type III and V family RTKs including PDGFR-β and KIT compared to its VEGFR-2 IC50 [3]. This selectivity profile contrasts with first-generation VEGFR TKIs such as sorafenib and sunitinib, which exhibit broader, less selective kinase inhibition spectra [3].

Kinase Profiling VEGFR Selectivity IC50 Preclinical Pharmacology

Network Meta-Analysis: Axitinib vs. Pazopanib and Sorafenib for Overall Survival and Progression-Free Survival

A systematic review and indirect comparison of small molecule targeted therapies for second-line metastatic RCC evaluated axitinib against pazopanib and sorafenib using hazard ratios derived from randomized controlled trials [1]. Axitinib demonstrated a statistically significant PFS advantage over both pazopanib (HR = 0.64; 95% CrI 0.42–0.96) and sorafenib (HR = 0.70; 95% CrI 0.57–0.87) [1]. A separate network meta-analysis of first- and second-line therapies reported that axitinib had the lowest hazard ratio for overall survival among evaluated TKIs compared to placebo (HR = 0.54; 95% CrI 0.40–0.71) and also showed favorable tolerability with the lowest HR for discontinuation due to adverse events (HR = 0.98; 95% CrI 0.42–1.97) [2].

Meta-Analysis Comparative Effectiveness Overall Survival Second-Line Therapy

Pharmacokinetic Differentiation: Axitinib Dose-Proportional Exposure and Short Half-Life Enable Titration-Based Dosing

Axitinib exhibits dose-proportional pharmacokinetics across the 1–20 mg twice-daily range, encompassing the full clinically approved dosing spectrum [1]. The compound achieves a mean absolute oral bioavailability of 58% and reaches maximum plasma concentrations within approximately 4 hours of oral administration [1]. Critically, axitinib has a relatively short effective plasma half-life ranging from 2.5 to 6.1 hours [2], which distinguishes it from longer-half-life TKIs such as sunitinib (terminal half-life 40–60 hours) and pazopanib (terminal half-life approximately 31 hours) [3]. This pharmacokinetic feature underpins axitinib's unique clinical positioning as the only VEGFR TKI with an approved intra-patient dose escalation (titration) strategy, wherein patients tolerating 5 mg BID can be dose-escalated to 7 mg and subsequently 10 mg BID to optimize individual therapeutic exposure [1].

Pharmacokinetics Dose Proportionality Half-Life Bioavailability

Tolerability and Discontinuation Rates: Axitinib vs. Sorafenib and Class Comparators

In the Phase III AXIS trial comparing axitinib directly with sorafenib, axitinib was associated with fewer adverse event (AE)-related treatment discontinuations than sorafenib [1]. A comprehensive meta-analysis of axitinib tolerability in advanced RCC reported a summary discontinuation rate due to adverse events of 13.4% (95% CI 11.7–15.2%) overall, with a lower rate of 8.9% (95% CI 5.3–14.6%) when used as a single agent [2]. In a network meta-analysis comparing multiple TKIs in RCC, axitinib demonstrated the lowest hazard ratio for discontinuation due to adverse events among evaluated agents (HR = 0.98; 95% CrI 0.42–1.97) [3]. Notably, hypertension-related treatment discontinuation occurred in less than 1% of patients receiving axitinib monotherapy (1 of 359 patients) [4].

Adverse Events Treatment Discontinuation Safety Tolerability

Optimized Application Scenarios for Axitinib (CAS 319460-85-0) Based on Quantitative Differentiation Evidence


Second-Line Metastatic Renal Cell Carcinoma Clinical Trials Requiring Superior PFS Outcomes

Based on the Phase III AXIS trial evidence demonstrating a 2.6-month PFS advantage over sorafenib (median PFS 8.3 vs. 5.7 months; HR = 0.66; P < 0.0001), axitinib is the optimal selection for clinical studies investigating second-line therapy in mRCC where superiority to an established active comparator is required [1]. The head-to-head trial data provide robust justification for axitinib as the reference or experimental arm in trials designed to demonstrate non-inferiority or superiority against novel agents in the second-line setting.

VEGFR-Specific Pathway Studies Requiring Minimized Off-Target Kinase Interference

For preclinical and translational research focused specifically on VEGFR-mediated angiogenesis signaling, axitinib's kinase selectivity profile offers a distinct advantage over broader-spectrum TKIs. With VEGFR-2 IC50 of 0.1 nM versus PDGFR-β IC50 of 2.9 nM (~29-fold selectivity) and c-Kit IC50 of 1.7 nM (~17-fold selectivity), axitinib minimizes confounding off-target effects on platelet-derived growth factor and stem cell factor signaling pathways [2]. This selectivity is particularly valuable in mechanistic studies requiring unambiguous attribution of biological effects to VEGFR inhibition, as well as in combination therapy research where PDGFR inhibition by other TKIs may produce unwanted overlapping toxicities.

Pharmacokinetic-Pharmacodynamic Studies Leveraging Titration-Based Dosing and Rapid Washout

Axitinib's dose-proportional PK (1–20 mg BID) and short half-life (2.5–6.1 hours) uniquely position it for PK-PD modeling studies and adaptive dosing research [3]. The rapid attainment of steady-state combined with minimal drug accumulation enables efficient crossover study designs, intra-subject dose escalation protocols, and investigation of exposure-response relationships without prolonged washout periods. Researchers procuring axitinib for studies involving therapeutic drug monitoring, dose individualization algorithms, or evaluation of drug-drug interactions will benefit from this PK differentiation relative to longer-half-life VEGFR TKIs such as sunitinib (40–60 hours) and pazopanib (~31 hours) [4].

Longitudinal Clinical Studies Prioritizing Patient Retention and Data Completeness

In clinical research settings where study retention and protocol adherence are critical endpoints, axitinib's favorable tolerability profile—evidenced by a monotherapy AE-related discontinuation rate of 8.9% (95% CI 5.3–14.6%) and hypertension-related discontinuation of <1%—provides a measurable advantage over alternative TKIs [5]. This lower discontinuation risk translates directly to reduced patient attrition, fewer protocol deviations, and decreased need for replacement enrollment, all of which contribute to improved data quality and reduced study costs. Procurement decisions for multi-center longitudinal trials should incorporate this quantitative tolerability evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.